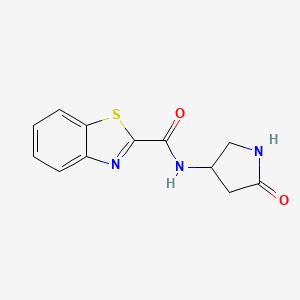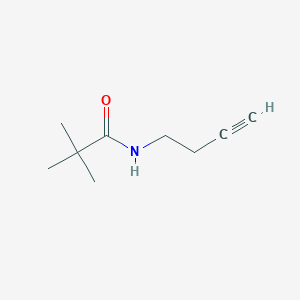![molecular formula C14H14N6O2S B6506393 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1428347-89-0](/img/structure/B6506393.png)
1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s systematic name is quite a mouthful, but let’s dissect it. It belongs to the class of pyrazoline derivatives , which are heterocyclic chemical compounds. Pyrazolines have garnered attention due to their diverse biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties. The compound’s structure likely incorporates these features, making it an intriguing candidate for further investigation .
Molecular Structure Analysis
The compound’s molecular formula suggests it contains a pyridazine core, a thiazole ring, and a pyrazole moiety. The presence of a carboxamide group indicates potential hydrogen bonding interactions. Researchers should employ techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry to confirm its structure and stereochemistry. Understanding its 3D arrangement is crucial for predicting its biological activity and interactions with target proteins .
Chemical Reactions Analysis
Given its functional groups, the compound may participate in various chemical reactions. These could include nucleophilic substitutions, cyclizations, and oxidation/reduction processes. Researchers should explore its reactivity under different conditions, identifying any potential transformation pathways. Additionally, stability studies can reveal its susceptibility to hydrolysis, photodegradation, or other environmental factors .
Physical and Chemical Properties Analysis
Physicochemical properties influence drug formulation and delivery. Researchers should determine its solubility, melting point, and stability under different pH conditions. Additionally, assessing its lipophilicity (logP) aids in predicting its bioavailability. Spectroscopic techniques (UV-Vis, IR) can provide valuable data on absorption and functional groups .
Mecanismo De Acción
Understanding how this compound interacts with biological targets is essential. Researchers should investigate its binding affinity to specific receptors, enzymes, or cellular components. In vitro and in vivo assays can shed light on its mode of action. For instance, does it inhibit an enzyme? Does it modulate a signaling pathway? Such insights will guide further drug development efforts .
Safety and Hazards
Safety assessments are critical. Researchers must evaluate acute toxicity, mutagenicity, and potential adverse effects. Animal studies can provide information on its toxicological profile. Additionally, consider its environmental impact, especially if it enters water systems. Proper handling, storage, and disposal protocols are essential .
Direcciones Futuras
: Arzu Ucar, Dilan Ozmen Ozgun, Gonca Alak, Halise Inci Gul, Mahmut Kocaman, Cem Yamalı, Veysel Parlak, Muhammed Atamanalp, Ahmed Maslat, Rana Almuhur & Telat Yanık. “Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.” In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20 (2021). [Read more](https://link.springer.com/article/10.1007/s11626-020-00541
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-19-12(21)4-3-11(18-19)13(22)15-7-5-10-9-23-14(17-10)20-8-2-6-16-20/h2-4,6,8-9H,5,7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZLUDIFPBPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]-](/img/structure/B6506337.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)
![3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide](/img/structure/B6506358.png)
![N-(3-methanesulfonamidophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B6506360.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506363.png)
![2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506378.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6506391.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506400.png)
![8-tert-butyl-6-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506404.png)
